molecular formula C13H22N2O2 B14904618 n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide

n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14904618
M. Wt: 238.33 g/mol
InChI Key: JCQJKFAYDOFERZ-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropylmethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopropylmethylamine with a tert-butyl ester derivative under controlled conditions to form the desired amide. The reaction conditions often include the use of a base, such as triethylamine, and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, such as temperature and pressure, leading to a more efficient and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

Uniqueness

n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-tert-butyl-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)14-12(17)10-6-11(16)15(8-10)7-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)

InChI Key

JCQJKFAYDOFERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CC(=O)N(C1)CC2CC2

Origin of Product

United States

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